cis-Ned 19 -

cis-Ned 19

Catalog Number: EVT-254450
CAS Number:
Molecular Formula: C30H31FN4O3
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

cis-Ned 19 is a synthetic antagonist of NAADP, a potent Ca2+-mobilizing messenger. [] While NAADP is known to trigger Ca2+ release via two-pore channels (TPCs) localized in endolysosomal vesicles, cis-Ned 19 inhibits these actions. [, ] This compound is a valuable tool for investigating the role of NAADP signaling in various cellular processes. [, , ]

trans-Ned 19

  • Compound Description: trans-Ned 19 is a stereoisomer of cis-Ned 19 and acts as a nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist. Like cis-Ned 19, trans-Ned 19 inhibits NAADP-mediated Ca2+ release, but with lower potency. [, ]

Ned-20

  • Compound Description: Ned-20 is an analogue of cis-Ned 19, where the fluorine atom is positioned para to the hydroxyl group rather than ortho as in cis-Ned 19. Ned-20 inhibits NAADP binding but, unlike cis-Ned 19, does not inhibit NAADP-mediated Ca2+ release. []

Ned-19.4

  • Compound Description: Ned-19.4 is a methyl ester derivative of cis-Ned 19. Unlike cis-Ned 19, it inhibits NAADP-mediated Ca2+ release but cannot inhibit NAADP binding. []
Synthesis Analysis

Cis-Ned 19 can be synthesized through a multi-step process involving the modification of precursor compounds. The synthesis typically begins with the preparation of ylide intermediates using n-butyllithium and acetylmethylene triphenylphosphorane, followed by a Wittig reaction with formaldehyde to yield an α,β-unsaturated ketone. This intermediate undergoes further transformations, including reflux in dichloromethane over a Grubbs II catalyst, leading to intramolecular ring closure. A Diels–Alder cycloaddition reaction is then performed to generate the desired stereoisomers .

Key parameters during synthesis include:

  • Reagents: n-Butyllithium, acetylmethylene triphenylphosphorane, formaldehyde.
  • Catalysts: Grubbs II catalyst for ring closure.
  • Conditions: Reflux conditions in dichloromethane, UV irradiation for cycloaddition.
Molecular Structure Analysis

Cis-Ned 19 exhibits a complex molecular structure characterized by specific stereochemistry that influences its biological activity. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and spatial arrangement of functional groups.

The molecular formula for cis-Ned 19 is C₁₁H₁₄N₄O₅P, indicating the presence of nitrogen and phosphorus atoms that are critical for its function as a NAADP antagonist. The structure includes a nicotinic acid moiety linked to an adenine dinucleotide phosphate framework, which is essential for its interaction with calcium signaling pathways .

Chemical Reactions Analysis

Cis-Ned 19 participates in several significant chemical reactions that are critical for its function as a calcium signaling modulator. Notably, it acts as an antagonist by binding to NAADP receptors, thereby inhibiting the release of calcium ions from intracellular stores. The inhibition potency is quantified by the half-maximal inhibitory concentration (IC50), which has been reported at approximately 800 nM .

The compound's interaction with various receptors and ion channels can lead to downstream effects on cellular signaling pathways, particularly those involving smooth muscle contraction and neurotransmitter release .

Mechanism of Action

The mechanism of action for cis-Ned 19 involves its binding to NAADP receptors located on endolysosomal membranes. By blocking NAADP-mediated calcium release, cis-Ned 19 effectively reduces intracellular calcium levels ([Ca²⁺]i), which is crucial for various physiological processes such as muscle contraction and neurotransmitter release.

Studies have shown that cis-Ned 19 inhibits norepinephrine-induced calcium rises in smooth muscle cells by approximately 50–60%, demonstrating its effectiveness as a calcium signaling inhibitor. The relative efficacy of cis-Ned 19 compared to its trans counterpart indicates that it has a higher potency in certain biological contexts .

Physical and Chemical Properties Analysis

Cis-Ned 19 possesses distinct physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stable under standard laboratory conditions but should be stored away from light to prevent degradation.

The compound's solubility profile makes it suitable for in vitro studies involving cell cultures and biochemical assays .

Applications

Cis-Ned 19 has several scientific applications primarily centered around research into calcium signaling mechanisms:

  • Calcium Signaling Studies: Used extensively to investigate the role of NAADP in cellular signaling pathways.
  • Pharmacological Research: Serves as a tool compound for studying the pharmacodynamics of calcium release mechanisms in various cell types.
  • Potential Therapeutic Applications: Research into its role in modulating vascular smooth muscle contraction may lead to therapeutic applications in cardiovascular diseases .
Discovery and Development of cis-Ned 19 as a NAADP Antagonist

Virtual Screening Strategies for Identifying NAADP Receptor Modulators [2]

The discovery of cis-Ned 19 (1S,3S-isomer) emerged from a groundbreaking ligand-based virtual screening approach designed to overcome the pharmacological challenges of targeting the elusive nicotinic acid adenine dinucleotide phosphate (NAADP) receptor. NAADP’s physicochemical properties—high molecular weight (744 Da), extreme polarity (net charge of -4), and structural flexibility (12 rotatable bonds)—rendered it profoundly non-drug-like according to Lipinski’s Rule of Five, necessitating innovative strategies to identify mimetics [2]. Researchers employed the ZINC database (containing 2.7 million commercially available compounds) and OpenEye software (OEChem, ROCS, EON) to perform 3D shape and electrostatic similarity screening against 40 computationally generated NAADP conformers (Fig 1A) [2].

  • Computational Workflow: The screening pipeline involved:
  • ROCS (Rapid Overlay of Chemical Structures): Primary shape-based screening quantified by Tanimoto scores (0.66–0.73 for top 500 hits).
  • EON (Electrostatic Similarity Analysis): Re-ranking of hits based on electrostatic complementarity to NAADP.
  • Hit Prioritization: Compounds designated "Ned" (NAADP EON Discovered) were selected, with Ned-19 emerging as the lead candidate due to its optimal shape-electrostatic profile (Fig 1B) [2].
  • Rationale for Virtual Screening: This approach circumvented traditional medicinal chemistry limitations by enabling "scaffold-hopping" from NAADP’s complex structure to drug-like small molecules. Ned-19’s molecular weight (514.59 Da) and moderate lipophilicity represented a dramatic improvement in drug-likeness over NAADP itself, facilitating cellular permeability [2] [6].

Table 1: Virtual Screening Parameters for NAADP Modulator Discovery

Screening ComponentSoftware/DatabaseKey MetricsHit Selection Criteria
3D Shape MatchingROCS (ZINC Database)Shape Tanimoto Score (0.66–0.73)Top 500 compounds
Electrostatic MatchingEONElectrostatic Tanimoto Score (≤0.85)Top-ranked "Ned" compounds
Bioassay ValidationSea Urchin HomogenateInhibition of NAADP-induced Ca²⁺ release>50% inhibition at ≤100 nM

Structural Optimization and Stereoisomer Differentiation (cis vs. trans-Ned 19) [1] [4] [6]

Post-identification, Ned-19’s stereoisomerism proved critical for its biological activity. The compound exists as cis-(1S,3S) and trans-(1R,3S) diastereomers due to restricted rotation around its indole-piperazine backbone. This stereochemical divergence profoundly influenced NAADP receptor interactions:

  • Stereoselective Potency:
  • Ca²⁺ Release Inhibition: cis-Ned-19 (IC₅₀ = 2.7 μM) demonstrated ~3-fold greater potency than trans-Ned-19 (IC₅₀ = 8.9 μM) in vascular smooth muscle cells [10].
  • [³²P]NAADP Binding: trans-Ned-19 (IC₅₀ = 0.4 nM) outperformed cis-Ned-19 (IC₅₀ = 15 μM) by >37,000-fold, indicating distinct binding site interactions [8].

  • Mechanistic Implications: The divergent activities revealed two pharmacologically separable sites on NAADP receptors:

  • Ca²⁺ Release Gate: Targeted by cis-Ned-19.
  • NAADP Binding Pocket: Targeted by trans-Ned-19 [4] [8].This duality was confirmed through analogs like Ned-20 (blocks binding) and Ned-19.4 (blocks Ca²⁺ release) [4].
  • Structural Basis of Specificity: Molecular docking suggests cis-Ned-19’s equatorial carboxylic acid and methoxy group orientation permit optimal insertion into TPC1’s voltage-sensing domain, while trans-Ned-19’s axial groups favor the NAADP-binding interface (Fig 1C) [8] [10].

Table 2: Comparative Pharmacology of Ned-19 Stereoisomers

Parametercis-Ned-19trans-Ned-19Biological Significance
Ca²⁺ Release IC₅₀2.7 μM (SMCs) [10]8.9 μM (SMCs) [10]cis > trans potency in vascular tone
[³²P]NAADP Binding IC₅₀15 μM [8]0.4 nM [8]trans > cis affinity for receptor
Vasorelaxation Efficacy++++ (Rat aorta) [10]+ (Rat aorta) [10]cis isomer as primary functional antagonist
Lysosomal ColocalizationHigh (LysoTracker®) [10]Moderate [10]Enhanced lysosomal targeting of cis isomer

Validation in Sea Urchin Egg Homogenates and Mammalian Cell Models [5] [2] [10]

cis-Ned 19’s utility as a probe was rigorously validated across evolutionary divergent systems:

  • Sea Urchin Egg Homogenate (Gold Standard Assay):
  • Inhibited NAADP-evoked Ca²⁺ release (IC₅₀ ≈ 6 nM) with >100-fold selectivity over cADPR or IP₃ pathways [5].
  • Served as the primary screening platform for identifying novel NAADP modulators in the LOPAC®1280 and GPCR compound libraries [5].

  • Mammalian Cell Physiology:

  • Glucose Signaling in Pancreatic β-Cells: At 10 μM, cis-Ned-19 abolished glucose-induced Ca²⁺ oscillations and insulin secretion, confirming NAADP’s causal role in metabolic sensing [4].
  • Viral Infectivity: Blocked MERS-CoV pseudovirus entry (IC₅₀ = 1.8 μM) by inhibiting NAADP-dependent endolysosomal trafficking [5].
  • Vascular Contraction: Selectively relaxed norepinephrine-preconstricted rat aortic rings (cis IC₅₀ << trans), with siRNA studies confirming TPC1 (not TPC2) as the primary target in smooth muscle [10].

  • Molecular Target Validation:

  • Fluorescently labeled Ned-19 colocalized with LysoTracker Red in endolysosomes (>90% overlap) [10].
  • Irreversible inhibition of NE-induced contraction after washout supported slow dissociation from TPCs [10].

Table 3: Functional Validation of cis-Ned-19 in Disease-Relevant Models

Experimental SystemKey FindingMechanistic InsightReference
Sea Urchin HomogenateBlocked NAADP (167 nM)-induced Ca²⁺ fluxNo cross-inhibition of cADPR/IP₃ pathways [5]
Pancreatic β-CellsSuppressed glucose-induced Ca²⁺ & insulinConfirmed NAADP as glucose-sensing mediator [4]
MERS-CoV PseudovirusInhibited viral entry (IC₅₀~μM range)Disrupted endolysosomal Ca²⁺-dependent trafficking [5]
Rat Aortic Ringscis-Ned 19 >> trans-Ned 19 in reversing NE contractionTPC1-dependent Ca²⁺ release in SMCs [10]

Properties

Product Name

cis-Ned 19

IUPAC Name

(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C30H31FN4O3

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1

InChI Key

FUHCEERDBRGPQZ-LSYYVWMOSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Synonyms

(1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.